

Application Note: Determination of Nicotianamine in Food Samples by LC-MS/MS

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| Compound of Interest | | |
|----------------------|---------------|-----------|
| Compound Name: | Nicotianamine | |
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Abstract

This application note details a robust and sensitive method for the quantitative analysis of **nicotianamine** in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Nicotianamine**, a metal-chelating non-proteinogenic amino acid found in plants, has garnered interest for its potential antihypertensive properties. Its high polarity presents a challenge for conventional reversed-phase liquid chromatography. This document provides two distinct protocols: a direct analysis method using a multimode ODS column that avoids derivatization, and an alternative method involving pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-CI) for enhanced retention on standard reversed-phase columns. These methods are suitable for researchers, scientists, and professionals in food science and drug development for the accurate determination of **nicotianamine** in products such as soy-based foods, juices, and teas.

Introduction

Nicotianamine is a ubiquitous metal chelator in the plant kingdom, playing a crucial role in the uptake and transport of essential micronutrients like iron and zinc.[1][2][3] Recent studies have also highlighted its potential as an angiotensin-converting enzyme (ACE) inhibitor, suggesting its relevance in human health and nutrition.[2][3] The accurate quantification of **nicotianamine** in food is therefore essential for nutritional assessment and for the development of functional foods. However, the high polarity of **nicotianamine** makes its retention and separation on conventional C18 columns challenging. This application note presents a primary method that circumvents this issue by employing a multimode ODS column, allowing for a simple "dilute-



and-shoot" or straightforward extraction protocol without the need for derivatization.[1][2][3] An alternative protocol using FMOC-Cl derivatization is also described for laboratories equipped with standard reversed-phase columns.

Experimental Protocols

Protocol 1: Direct Analysis of Nicotianamine using a Multimode ODS Column

This method is adapted from the work of Yamaguchi and Uchida (2012) and is recommended for its simplicity and robustness.[1][2][3]

- 1. Sample Preparation
- Liquid Samples (e.g., Soy Sauce, Fruit Juice, Tea, Soy Milk):
 - Accurately weigh 1.0 g of the liquid sample into a 50 mL volumetric flask.
 - Dilute to the mark with Milli-Q water.
 - For samples with high particulate matter, centrifuge at 5,000 x g for 10 minutes.
 - Filter the supernatant through a 0.22 μm syringe filter into an LC vial.
 - Due to potential matrix effects, the standard addition method is recommended for accurate quantification.[1][2][3]
- Solid and Semi-Solid Samples (e.g., Soybean Curd, Vegetable Paste):
 - Homogenize the sample to ensure uniformity.
 - Accurately weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 20 mL of 50% aqueous ethanol.
 - Vortex for 5 minutes to ensure thorough mixing.
 - For enhanced extraction, sonicate for 15 minutes in a water bath.



- Centrifuge at 10,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant and filter it through a 0.22 μm syringe filter into an LC vial.

2. LC-MS/MS Conditions

Liquid Chromatography:

Column: Multimode ODS Column (e.g., Scherzo SM-C18, 150 mm x 2.0 mm, 3 μm)

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Flow Rate: 0.2 mL/min

Injection Volume: 5 μL

Column Temperature: 40°C

· Gradient Program:

| Time (min) | %B |
|------------|----|
| 0.0 | 5 |
| 10.0 | 95 |
| 15.0 | 95 |
| 15.1 | 5 |

| 20.0 | 5 |

- Mass Spectrometry:
 - Instrument: Triple Quadrupole Mass Spectrometer
 - o Ionization Mode: Electrospray Ionization (ESI), Positive



o Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|--------------------------------|---------------------|----------------------|--------------------|--------------------------|
| Nicotianamin e (Quantifier) | 304.2 | 114.1 | 100 | 25 |

| Nicotianamine (Qualifier) | 304.2 | 185.1 | 100 | 20 |

Protocol 2: Analysis of Nicotianamine via FMOC-Cl Derivatization

This protocol is an alternative for laboratories without access to a multimode column and relies on derivatization to enhance the hydrophobicity of **nicotianamine**.

- 1. Sample Preparation and Derivatization
- Extract samples as described in Protocol 1 (Solid and Semi-Solid Samples).
- Transfer 100 μL of the filtered extract into a clean microcentrifuge tube.
- Add 100 μL of 100 mM borate buffer (pH 8.0).
- Add 200 μL of 5 mM FMOC-Cl in acetonitrile.
- · Vortex immediately for 30 seconds.
- Allow the reaction to proceed at room temperature for 10 minutes.



- To quench the reaction, add 100 μL of 20 mM glycine.
- Vortex for 10 seconds.
- Filter the final solution through a 0.22 μm syringe filter into an LC vial.
- 2. LC-MS/MS Conditions
- Liquid Chromatography:

Column: Standard C18 Column (e.g., 100 mm x 2.1 mm, 1.8 μm)

Mobile Phase A: 0.1% Formic Acid in Water

• Mobile Phase B: 0.1% Formic Acid in Acetonitrile

• Flow Rate: 0.3 mL/min

Injection Volume: 2 μL

Column Temperature: 35°C

Gradient Program:

| Time (min) | %B |
|------------|----|
| 0.0 | 20 |
| 12.0 | 80 |
| 15.0 | 80 |
| 15.1 | 20 |

| 20.0 | 20 |

- Mass Spectrometry:
 - Instrument: Triple Quadrupole Mass Spectrometer



- o Ionization Mode: ESI, Positive
- MRM Transitions: Note: The exact mass of the FMOC-nicotianamine derivative may vary depending on the number of FMOC groups attached. It is recommended to determine the precursor ion and optimize the product ions and collision energies in-house. A likely precursor for mono-FMOC-nicotianamine would be m/z 526.2.

| Analyte | Precursor lon (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---------------------|----------------------|--------------------|--------------------------|
| FMOC- Nicotianamin e (Quantifier) | 526.2 | Optimize | 100 | Optimize |

| FMOC-Nicotianamine (Qualifier) | 526.2 | Optimize | 100 | Optimize |

Data Presentation

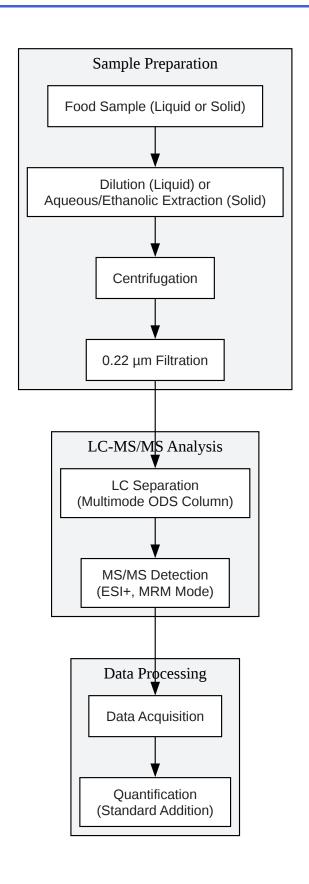
Table 1: Quantitative Performance of the Direct Analysis Method (Protocol 1)

| Parameter | Value | Food Matrix Examples |
|-------------------------------------|----------------------------------|------------------------|
| Limit of Detection (LOD) | 0.5 ng/mL | Soy Sauce, Juices, Tea |
| Limit of Quantification (LOQ) | 1.5 ng/mL | Soy Sauce, Juices, Tea |
| Linearity (r²) | >0.995 | Spiked Samples |
| Recovery | 85-110% (with standard addition) | Various |
| Nicotianamine Range in Soy Sauce | <0.25 - 71 μg/g | Commercial Soy Sauces |

Data derived from Yamaguchi and Uchida (2012).[1][2][3]

Visualizations

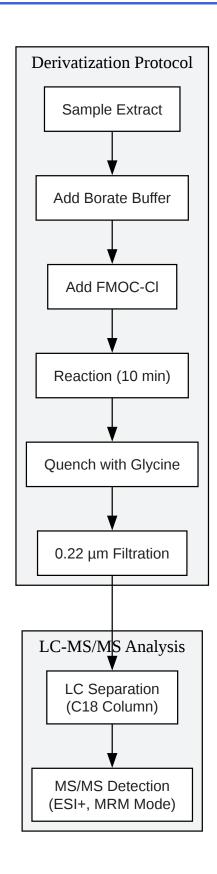




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Caption: Experimental workflow for the direct determination of **nicotianamine**.





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Caption: Workflow for the FMOC-Cl derivatization of **nicotianamine**.



Conclusion

The described LC-MS/MS methods provide reliable and sensitive quantification of **nicotianamine** in a variety of food samples. The direct analysis method using a multimode ODS column is highly recommended due to its simplicity, reduced sample preparation time, and avoidance of hazardous derivatization reagents. The FMOC-Cl derivatization method serves as a viable alternative for laboratories equipped with standard reversed-phase HPLC systems. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. For all food matrices, the use of a standard addition curve is advised to compensate for matrix-induced ion suppression or enhancement, ensuring accurate quantification.

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